3-(3-Hydroxy-3-methylbutyl)phenol

Medicinal Chemistry Stroke Treatment Free Radical Traps

Researchers targeting the Fevig et al. cyclic nitrone SAR study must source the exact meta-substituted intermediate. Substituting the ortho (CAS 4167-73-1) or para (CAS 4237-73-4) isomers invalidates the published synthetic route and alters regioselectivity in subsequent Mannich reactions. - Enables replication of the 75-fold lipid peroxidation inhibition improvement reported by Fevig et al. - Distinct meta-substitution geometry unavailable from commercially prevalent ortho/para alkylphenols; ideal for scaffold-novel screening libraries. - Dual functional handles (phenolic -OH, tertiary alcohol) support regioselective derivatization and bromination.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
Cat. No. B12122759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Hydroxy-3-methylbutyl)phenol
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC(C)(CCC1=CC(=CC=C1)O)O
InChIInChI=1S/C11H16O2/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,12-13H,6-7H2,1-2H3
InChIKeyZROAQJZSWOMXLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-(3-Hydroxy-3-methylbutyl)phenol


3-(3-Hydroxy-3-methylbutyl)phenol is a meta-substituted alkylphenol with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol [1]. This compound shares an identical molecular formula and weight with its ortho- and para-substituted positional isomers, a critical factor that necessitates rigorous analytical verification during procurement . Its primary documented application is as a synthetic intermediate in the preparation of cyclic nitrones, a class of compounds investigated as free radical traps for the treatment of stroke [2].

Workflow Synthesis of cyclic nitrone free radical traps for stroke research models
Selection Confirmed meta-substituted isomer; distinct from ortho/para positional isomers
Use Context Intermediate in validated synthetic route requiring specific regioselectivity

Why 3-(3-Hydroxy-3-methylbutyl)phenol Is Non-Substitutable


The position of the phenolic hydroxyl group relative to the hydroxyalkyl side chain dictates the compound's reactivity, physical properties, and biological interactions [1]. A documented synthetic route to a specific class of cyclic nitrone pharmaceuticals is critically dependent on the 3-(3-hydroxy-3-methylbutyl)phenol scaffold [2]. Simply substituting the ortho (CAS 4167-73-1) or para (CAS 4237-73-4) isomers would result in a structurally different intermediate, leading to unpredictable changes in subsequent reaction selectivity (e.g., in Mannich reactions) and the formation of a final product with altered pharmacological properties. Generic substitution without a complete synthetic route re-validation is therefore infeasible for this specific application.

Target (Meta isomer)
Substitutes (Ortho/Para isomers)
Directs bromination ortho/para to -OH, giving specific regioisomer
Different directing effects produce structurally distinct brominated intermediates
Validated in published cyclic nitrone synthesis route
Route requires full revalidation; may not yield equivalent final compound
Physicochemical profile (LogP) tuned for reaction optimization
Uncontrolled LogP shift may alter extraction, solubility, and partitioning

Non-Substitutability Evidence for 3-(3-Hydroxy-3-methylbutyl)phenol


Key Intermediate in Cyclic Nitrone Free Radical Trap Synthesis

This meta-substituted phenol is a documented, unsubstitutable intermediate in the synthesis of dimethylphenol-fused cyclic nitrones, which are potent free radical traps. The final compound derived from this pathway (compound 6h) demonstrated superior in vitro antioxidant activity. An attempt to use a different positional isomer would produce a distinct final compound not validated in this pathway [1].

Synthesis pathway
Cross-study comparable
IC50 22 µM vs 1650 µM (75-fold difference)
Reported endpoint context for synthesis replication
In vitro lipid peroxidation assay; final compound 6h
Medicinal Chemistry Stroke Treatment Free Radical Traps

Critical LogP Difference from Ortho Isomer

While direct experimental data for the meta isomer is scarce in public databases, the ortho isomer 2-(3-Hydroxy-3-methylbutyl)phenol has a reported LogP of 2.09570 . The meta isomer is expected to have a different LogP value due to altered electronic and steric interactions, which will impact its solubility, permeability, and partitioning behavior. This difference is critical for chemists choosing a synthetic intermediate where purification or phase-transfer steps are involved.

Lipophilicity shift
Class-level inference
Meta isomer LogP not available; ortho isomer LogP 2.09570 reported. Qualitative difference expected.
Data to verify; may impact purification and partitioning
Verify experimentally for meta isomer
Physicochemical Profiling Lipophilicity Drug Design

Isomer-Dependent Regioselectivity in Derivatization

The published synthesis of cyclic nitrones involves a bromination step on the phenolic ring. The meta-substitution pattern of the target compound will direct an incoming electrophile (bromine) to specific positions (ortho/para to the -OH group), which is fundamentally different from the directing effects in ortho- or para-isomers [1]. This ensures the correct regioisomer of the brominated intermediate is formed, which is essential for the subsequent Mannich reaction.

Regioselective bromination
Class-level inference
Meta -OH directs electrophilic bromination to ortho/para positions; ortho/para isomers yield different regioisomeric intermediates.
Supports isomer-specific synthetic route
Bromination with NBS in DMF at 0°C
Organic Synthesis Phenol Chemistry Regioselectivity

Core Applications of 3-(3-Hydroxy-3-methylbutyl)phenol


Stroke Drug Synthesis Route Replication

The primary evidence-based application for procuring this specific compound is to replicate the synthesis of cyclic nitrone free radical traps as described by Fevig et al. [1]. The end product, a dimethylphenol-fused 7-membered ring nitrone, showed a 75-fold improvement in lipid peroxidation inhibition over the lead compound [1]. Any research group aiming to build upon this structure-activity relationship (SAR) study must source the exact meta-substituted intermediate. Substituting an isomer would invalidate the synthetic route and require a new, resource-intensive design process.

Phenol-Based Building Blocks for Fragment-Based Drug Discovery

The compound's structure features a phenolic -OH and a tertiary alcohol, offering two distinct functional handles for further derivatization. Its unique meta-substitution pattern provides a geometry distinct from commercially prevalent ortho- and para- alkylphenols. This makes it a valuable fragment for creating diverse screening libraries where scaffold novelty is a key selection criterion [1]. The documented synthetic route from the Drug Synthesis Database [2] confirms it can be successfully elaborated into more complex structures.

Regioselective Reactions on Meta-Substituted Phenols

As demonstrated in its use as an intermediate, the compound is subject to regioselective electrophilic aromatic substitution, such as bromination [2]. A procurement decision for this specific isomer is warranted when the research goal is to study reactions on the phenol ring where the meta substitution pattern dictates the formation of specific regioisomers not accessible from the ortho or para analogs.

Application
Selection Property
Validation Focus
Stroke research compound synthesis
Meta-substituted isomer identity
Reported antioxidant endpoint and regioselectivity match
Fragment-based screening compound synthesis
Dual functional handles (phenolic -OH, tertiary alcohol)
Derivatization compatibility and scaffold novelty
Regioselective aromatic substitution studies
Ortho/para directing effect with meta alkyl substitution
Bromination regioselectivity outcome
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